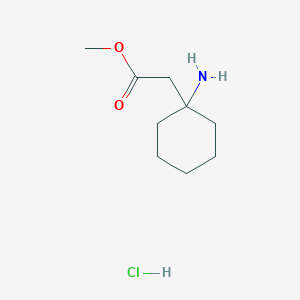

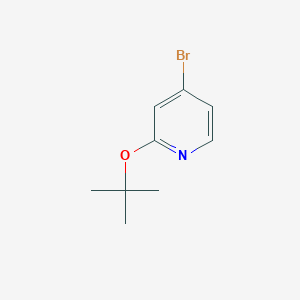

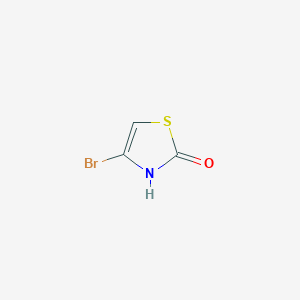

![molecular formula C12H18ClNO2 B1520306 Chlorhydrate d'acide 4-[méthyl(2-méthylpropyl)amino]benzoïque CAS No. 1221723-09-6](/img/structure/B1520306.png)

Chlorhydrate d'acide 4-[méthyl(2-méthylpropyl)amino]benzoïque

Vue d'ensemble

Description

4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactions en position benzylique

Ce composé, comme d'autres composés benzyliques, peut subir diverses réactions en position benzylique. Ces réactions comprennent la bromation radicalaire, la substitution nucléophile et l'oxydation . La position benzylique est particulièrement réactive en raison de la stabilité fournie par le système aromatique adjacent.

Synthèse de phosphonates de cobalt carboxy

L'acide 4-(aminométhyl)benzoïque, un composé similaire à celui en question, a été utilisé dans la synthèse de phosphonates de cobalt carboxy . Il est possible que "Chlorhydrate d'acide 4-[méthyl(2-méthylpropyl)amino]benzoïque" puisse être utilisé de manière similaire.

Promotion du trafic membranaire

Une autre application potentielle est la promotion du trafic membranaire de l'activité du canal chlorure régulateur de la conductance transmembranaire de la mucoviscidose (CFTR) mutante . Ceci est basé sur l'utilisation de l'acide 4-(aminométhyl)benzoïque dans la synthèse d'Apoptozole (Az), qui a cette puissance cellulaire .

Synthèse de bases de Schiff

L'acide 4-amino-2-méthylbenzoïque, un autre composé similaire, a été utilisé dans la synthèse de bases de Schiff du chitosane O-carboxyméthyl . Il est plausible que "this compound" puisse être utilisé de manière similaire.

Réaction de coordination des ions cuivriques

Le même composé mentionné ci-dessus, l'acide 4-amino-2-méthylbenzoïque, a également été utilisé dans la réaction de coordination des ions cuivriques . Cela pourrait potentiellement être une autre application pour "this compound".

Mécanisme D'action

- The primary target of 4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride is not explicitly mentioned in the available data. However, we know that it is a fungistatic compound widely used as a food preservative .

Target of Action

Pharmacokinetics (ADME Properties)

- The compound’s absorption depends on its formulation (e.g., oral, topical, intravenous). It may be absorbed through the gastrointestinal tract or skin. Once absorbed, it likely distributes throughout the body, including tissues and organs. In the liver, it may undergo conjugation (e.g., with glycine) to form hippuric acid, which is then excreted . Excretion occurs mainly via the kidneys.

Propriétés

IUPAC Name |

4-[methyl(2-methylpropyl)amino]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(2)8-13(3)11-6-4-10(5-7-11)12(14)15;/h4-7,9H,8H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCPWONGHVICDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C)C1=CC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

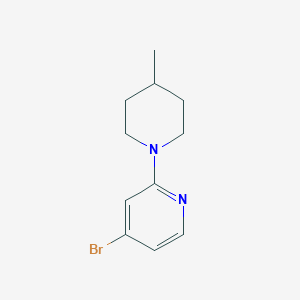

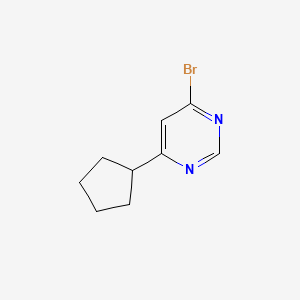

![{[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B1520242.png)

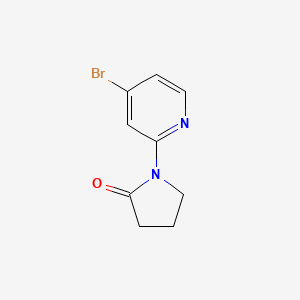

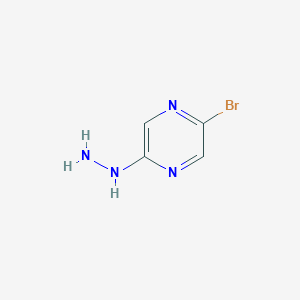

![2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride](/img/structure/B1520245.png)

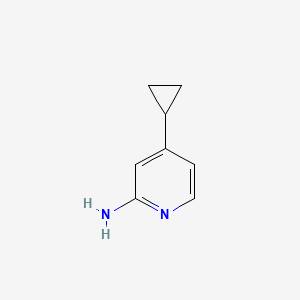

![2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride](/img/structure/B1520246.png)